molecular formula C6H6BrN3 B2591425 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile CAS No. 1454852-95-9

4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile

Cat. No.: B2591425
CAS No.: 1454852-95-9
M. Wt: 200.039
InChI Key: YGUFOZWTNSRDDX-UHFFFAOYSA-N
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Description

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound with a molecular formula of C6H6BrN3 It is a pyrazole derivative, characterized by the presence of a bromine atom at the 4th position, two methyl groups at the 1st and 3rd positions, and a nitrile group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-3,5-dimethylpyrazole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving high-quality output.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with sodium azide would yield 4-azido-1,3-dimethyl-1H-pyrazole-5-carbonitrile.

Scientific Research Applications

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
  • 4-Bromo-1H-pyrazole
  • 1,3-Dimethyl-1H-pyrazole-5-carbonitrile

Uniqueness

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

4-bromo-2,5-dimethylpyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3/c1-4-6(7)5(3-8)10(2)9-4/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUFOZWTNSRDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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